tert-butyl (2S,3S)-2-amino-3-hydroxybutanoate
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Overview
Description
Tert-butyl (2S,3S)-2-amino-3-hydroxybutanoate is a chemical compound that belongs to the class of amino acids and derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3S)-2-amino-3-hydroxybutanoate typically involves the protection of the amino and hydroxyl groups, followed by esterification. One common method is the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The reaction conditions often include an inert atmosphere and room temperature to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,3S)-2-amino-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a keto ester, while reduction of the amino group can produce a primary amine .
Scientific Research Applications
Tert-butyl (2S,3S)-2-amino-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amino acid derivatives and their interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2S,3S)-2-amino-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride: This compound has a similar structure but with a methyl group instead of a hydroxyl group.
Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate: This compound contains an azetidine ring, making it structurally distinct but functionally similar.
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-2-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C8H17NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3/t5-,6-/m0/s1 |
InChI Key |
XASPGLPXANLVTJ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)OC(C)(C)C)N)O |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)O |
Origin of Product |
United States |
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